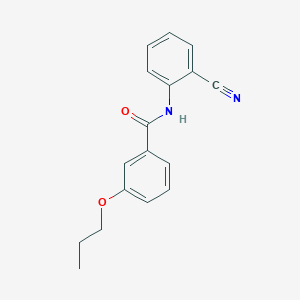
2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile, also known as DCBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCBC belongs to the class of chromene derivatives, which have been studied extensively for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile is in the field of cancer research. Several studies have shown that 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile is not fully understood. However, it is believed that 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the production of reactive oxygen species (ROS) in cancer cells. ROS are known to cause DNA damage and cell death. 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of certain proteins that are involved in cell survival and proliferation. These effects of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. Another advantage of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, there are also some limitations to using 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile in lab experiments. One limitation is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and identify the specific proteins and pathways that are targeted by 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile. Another direction is to explore the potential of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile in combination with other anti-cancer drugs to enhance their efficacy. Additionally, more research is needed to evaluate the safety and toxicity of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile in vivo, in order to determine its potential for clinical use. Finally, the potential of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile in other scientific fields, such as neuroscience and immunology, should also be explored.
Synthesemethoden
The synthesis of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile involves the reaction of 4-biphenylyl-4H-chromene-3-carbonitrile with hydrazine hydrate in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile obtained from this method is around 80%.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-13-19-21(18-11-10-17(24)12-20(18)26-22(19)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,21H,24-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIBNDVGDLKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5201377.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5201383.png)
![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
![8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5201400.png)
![methyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201407.png)

![2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]](/img/structure/B5201421.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B5201432.png)
![ethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201440.png)
